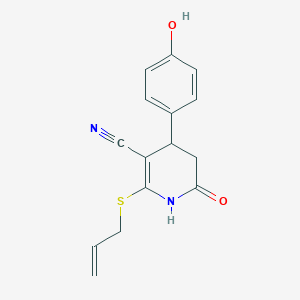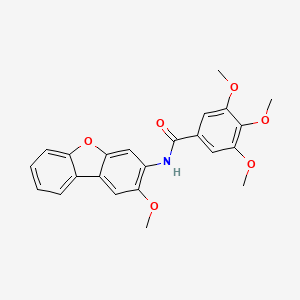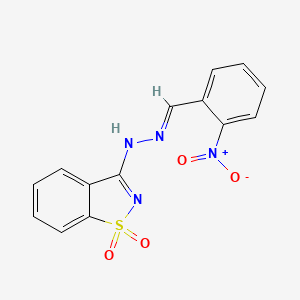![molecular formula C15H13N3O2 B11689893 N'-[(Z)-furan-2-ylmethylidene]-2-(1H-indol-3-yl)acetohydrazide](/img/structure/B11689893.png)
N'-[(Z)-furan-2-ylmethylidene]-2-(1H-indol-3-yl)acetohydrazide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N'-[(Z)-furan-2-ilmetilen]-2-(1H-indol-3-il)acetohidrazida es un compuesto que pertenece a la clase de las hidrazonas, las cuales son conocidas por sus diversas actividades biológicas
Métodos De Preparación
Rutas sintéticas y condiciones de reacción
La síntesis de N'-[(Z)-furan-2-ilmetilen]-2-(1H-indol-3-il)acetohidrazida típicamente involucra la condensación de furan-2-carbaldehído con 2-(1H-indol-3-il)acetohidrazida. La reacción se lleva a cabo generalmente en presencia de un catalizador adecuado bajo condiciones de reflujo. La mezcla de reacción se purifica luego utilizando técnicas estándar como recristalización o cromatografía para obtener el producto deseado .
Métodos de producción industrial
Si bien los métodos específicos de producción industrial para este compuesto no están bien documentados, el enfoque general implicaría ampliar el proceso de síntesis de laboratorio. Esto incluiría optimizar las condiciones de reacción, utilizar solventes y reactivos de grado industrial y emplear técnicas de purificación a gran escala para garantizar un alto rendimiento y pureza.
Análisis De Reacciones Químicas
Tipos de reacciones
N'-[(Z)-furan-2-ilmetilen]-2-(1H-indol-3-il)acetohidrazida puede sufrir varias reacciones químicas, que incluyen:
Oxidación: El compuesto puede oxidarse para formar los óxidos correspondientes.
Reducción: Las reacciones de reducción pueden convertir el grupo hidrazona en derivados de hidrazina.
Sustitución: Las reacciones de sustitución electrófila y nucleófila pueden ocurrir en los anillos de furano e indol.
Reactivos y condiciones comunes
Oxidación: Se pueden utilizar agentes oxidantes comunes como permanganato de potasio o peróxido de hidrógeno.
Reducción: Los agentes reductores como borohidruro de sodio o hidruro de litio y aluminio se emplean típicamente.
Sustitución: Se pueden utilizar varios agentes halogenantes y nucleófilos bajo condiciones apropiadas para lograr reacciones de sustitución.
Productos principales
Los productos principales formados a partir de estas reacciones dependen de los reactivos y condiciones específicas utilizadas. Por ejemplo, la oxidación puede producir derivados del ácido furan-2-carboxílico, mientras que la reducción podría producir derivados de hidrazina.
Aplicaciones Científicas De Investigación
Industria: Su estructura y reactividad únicas lo hacen útil en la síntesis de otras moléculas orgánicas complejas.
Mecanismo De Acción
El mecanismo de acción de N'-[(Z)-furan-2-ilmetilen]-2-(1H-indol-3-il)acetohidrazida implica su interacción con macromoléculas biológicas. El compuesto puede intercalarse en el ADN, interrumpiendo su función normal y provocando efectos citotóxicos. También forma complejos metálicos que pueden mejorar su actividad biológica al facilitar las interacciones con los objetivos celulares .
Comparación Con Compuestos Similares
Compuestos similares
N'-[(Z)-furan-2-ilmetilen]-1,3-benzotiazol-2-carbohidrazona: Este compuesto comparte una estructura de hidrazona similar pero con un residuo de benzotiazol en lugar de un indol.
Ácido indol-3-acético: Aunque estructuralmente diferente, este compuesto también contiene un anillo de indol y exhibe diversas actividades biológicas.
Unicidad
N'-[(Z)-furan-2-ilmetilen]-2-(1H-indol-3-il)acetohidrazida es única debido a su combinación de un anillo de furano y un residuo de indol, lo que le confiere propiedades químicas y biológicas distintas. Su capacidad para formar complejos metálicos estables e interactuar con el ADN lo diferencia de otros compuestos similares.
Propiedades
Fórmula molecular |
C15H13N3O2 |
|---|---|
Peso molecular |
267.28 g/mol |
Nombre IUPAC |
N-[(Z)-furan-2-ylmethylideneamino]-2-(1H-indol-3-yl)acetamide |
InChI |
InChI=1S/C15H13N3O2/c19-15(18-17-10-12-4-3-7-20-12)8-11-9-16-14-6-2-1-5-13(11)14/h1-7,9-10,16H,8H2,(H,18,19)/b17-10- |
Clave InChI |
BBIWZAAVCYWFOX-YVLHZVERSA-N |
SMILES isomérico |
C1=CC=C2C(=C1)C(=CN2)CC(=O)N/N=C\C3=CC=CO3 |
SMILES canónico |
C1=CC=C2C(=C1)C(=CN2)CC(=O)NN=CC3=CC=CO3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Butyl 3-({[(4-methylbenzoyl)amino]carbothioyl}amino)benzoate](/img/structure/B11689816.png)
![N'-[(E)-(2-hydroxy-3-nitrophenyl)methylidene]pyridine-4-carbohydrazide](/img/structure/B11689817.png)
![2,4-Dibromo-6-[(3-mercapto-5-phenyl-[1,2,4]triazol-4-ylimino)-methyl]-phenol](/img/structure/B11689821.png)
![2-chloro-N-{4-[(E)-phenyldiazenyl]phenyl}pyridine-3-carboxamide](/img/structure/B11689822.png)


![N'-{(E)-[4-(2,4-dinitrophenoxy)phenyl]methylidene}-2-phenylacetohydrazide](/img/structure/B11689837.png)
![Cyclohexyl 4-[2-(2-tert-butylphenoxy)acetamido]benzoate](/img/structure/B11689845.png)
![6-nitro-2-(1,3,5-trimethyl-1H-pyrazol-4-yl)-1H-benzo[de]isoquinoline-1,3(2H)-dione](/img/structure/B11689851.png)


![N-[4-(5,6-dimethyl-1,3-benzoxazol-2-yl)phenyl]-5-nitrofuran-2-carboxamide](/img/structure/B11689874.png)
![(5Z)-5-[(6-bromo-1,3-benzodioxol-5-yl)methylidene]-3-(4-nitrophenyl)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B11689876.png)
![2-[(2-bromo-4-{(E)-[1-(3,5-dimethylphenyl)-2,4,6-trioxotetrahydropyrimidin-5(2H)-ylidene]methyl}phenoxy)methyl]benzonitrile](/img/structure/B11689884.png)
